3-Chloro-L-alanine Hydrochloride 3-Chloro-L-alanine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 51887-89-9
VCID: VC21537717
InChI: InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
SMILES: C(C(C(=O)O)N)Cl.Cl
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 160.00 g/mol

3-Chloro-L-alanine Hydrochloride

CAS No.: 51887-89-9

Cat. No.: VC21537717

Molecular Formula: C3H7Cl2NO2

Molecular Weight: 160.00 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-L-alanine Hydrochloride - 51887-89-9

CAS No. 51887-89-9
Molecular Formula C3H7Cl2NO2
Molecular Weight 160.00 g/mol
IUPAC Name (2R)-2-amino-3-chloropropanoic acid;hydrochloride
Standard InChI InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
Standard InChI Key IENJPSDBNBGIEL-DKWTVANSSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)Cl.Cl
SMILES C(C(C(=O)O)N)Cl.Cl
Canonical SMILES C(C(C(=O)O)N)Cl.Cl

Chemical Properties and Structure

3-Chloro-L-alanine Hydrochloride possesses distinct physical and chemical properties that are essential for understanding its behavior in various applications. The compound exists as a white to off-white solid at room temperature.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Chloro-L-alanine Hydrochloride:

PropertyValue
CAS Number51887-89-9
Molecular FormulaC₃H₇Cl₂NO₂
Molecular Weight159.99 g/mol
Physical StateWhite to off-white solid/powder to crystal
Melting Point205°C (decomposes)
Boiling Point243.6°C at 760 mmHg
Density1.401 g/cm³
Water Solubility50 mg/mL (clear, colorless solution)
Storage Temperature-20°C or room temperature (dry)
InChIKeyIENJPSDBNBGIEL-DKWTVANSSA-N

These properties make 3-Chloro-L-alanine Hydrochloride a versatile compound suitable for various laboratory applications .

Structural Characteristics

The compound features a central alpha carbon with chiral properties, maintaining the L-configuration (or R-configuration according to the Cahn-Ingold-Prelog priority rules). The structure includes:

  • A carboxyl group (-COOH)

  • An amino group (-NH₂) complexed with HCl to form the hydrochloride salt

  • A chloromethyl group (-CH₂Cl) at the beta position

This specific configuration contributes to its biological activity and enzyme inhibitory properties. The chlorine atom's electronegativity creates a reactive site that can participate in various chemical transformations .

Synthesis Methods

The synthesis of 3-Chloro-L-alanine Hydrochloride typically involves the chlorination of L-serine or its derivatives. Multiple synthetic pathways have been developed to produce this compound with high purity and yield.

Classical Synthesis from L-Serine

The most common method involves the direct chlorination of L-serine. This approach utilizes thionyl chloride as the chlorinating agent and proceeds through the following general steps:

  • Esterification of L-serine to form L-serine methyl ester hydrochloride

  • Chlorination of the hydroxyl group using thionyl chloride

  • Isolation and purification of the resulting 3-chloro-L-alanine hydrochloride

This method is well-established and provides good yields, though it requires careful temperature control to minimize side reactions.

Optimized Synthetic Procedure

A more recent synthetic approach, as described in patent literature, offers improved yields and reduced reaction times:

  • Addition of L-serine to a suitable solvent (typically methanol)

  • Cooling the mixture to 5-10°C

  • Dropwise addition of thionyl chloride at controlled temperature

  • Heating to 38°C and maintaining the reaction for 48 hours

  • Cooling, crystallization, and centrifugation to obtain L-serine methyl ester hydrochloride

  • Further reaction with additional thionyl chloride under staged temperature control

  • Cooling, water addition, layer separation, and crystallization to obtain the final product

This optimized method addresses previous challenges such as long reaction times, low yields, and formation of numerous by-products.

Biochemical and Physiological Actions

3-Chloro-L-alanine Hydrochloride exhibits significant biochemical activity, particularly as an enzyme inhibitor. Its structural similarity to natural amino acids while containing a reactive chlorine group makes it valuable for studying various enzymatic processes.

Enzyme Inhibition Properties

The compound is a known inhibitor of several enzymes, most notably:

  • Alanine aminotransferase (ALAT): 3-Chloro-L-alanine Hydrochloride inhibits ALAT, which catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate. This inhibition has potential implications for cancer treatment, as suppression of ALAT activity has been linked to reduced tumor progression in lung carcinoma models .

  • Serine palmitoyltransferase: The compound can inhibit this enzyme, which is essential in the biosynthesis of sphingolipids, making it useful for studying sphingolipid metabolism and related disorders .

Metabolic Pathway Interference

Due to its structural similarity to alanine but with altered reactivity, 3-Chloro-L-alanine Hydrochloride can interfere with various metabolic pathways:

  • Amino acid metabolism: It can disrupt normal alanine metabolism by competing with natural L-alanine in enzymatic reactions.

  • Protein synthesis: In wheat germ cell-free systems, it has been shown to interfere with protein synthesis through its inhibition of alanine transaminase .

These properties make it a valuable tool for studying metabolic pathways and developing potential therapeutic approaches for metabolic disorders.

Applications in Research and Pharmaceutical Development

3-Chloro-L-alanine Hydrochloride has found applications across multiple scientific disciplines, from basic biochemical research to pharmaceutical development.

Research Applications

The compound is employed in various research contexts:

Application AreaSpecific Use
Enzymatic StudiesSubstrate for tyrosine phenol lyase steady state kinetics
Protein ChemistrySynthesis of modified peptides and proteins
Metabolic ResearchStudy of amino acid metabolism and transport
MicrobiologyInvestigation of bacterial resistance mechanisms
Cancer ResearchStudy of tumor metabolism and proliferation pathways

These applications leverage the compound's unique chemical properties and enzyme inhibitory effects to advance understanding in multiple scientific fields .

Pharmaceutical Development

In pharmaceutical research, 3-Chloro-L-alanine Hydrochloride serves several important functions:

  • Drug Design: The compound provides a valuable scaffold for developing medications targeting specific metabolic pathways.

  • Anti-cancer Research: Its ability to inhibit ALAT and potentially suppress tumor progression makes it interesting for oncology research.

  • Building Block: It serves as a precursor for synthesizing more complex pharmaceutical compounds.

  • Metabolic Disorder Treatments: Its interference with specific metabolic pathways makes it relevant for research into metabolic disease therapies .

Synthetic Intermediate

Beyond its direct applications, 3-Chloro-L-alanine Hydrochloride serves as a valuable synthetic intermediate:

  • The chlorine atom provides a reactive site for nucleophilic substitution reactions

  • It enables the synthesis of other unnatural amino acids through replacement of the chloride group

  • It can be incorporated into peptides to create modified peptides with altered properties

Hazard TypeClassification
Skin EffectsSkin irritation, Category 2
Eye EffectsEye irritation, Category 2
Target Organ EffectsSpecific target organ toxicity - single exposure, Category 3
Signal WordWarning
Hazard PictogramGHS07

These classifications indicate that the compound can cause irritation to skin and eyes and may affect specific organs upon exposure .

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